

Physicochemical properties of (Cyclohexylmethyl)benzene

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Compound of Interest

Compound Name: (Cyclohexylmethyl)benzene

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An In-Depth Technical Guide to the Physicochemical Properties of (Cyclohexylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecular Landscape of (Cyclohexylmethyl)benzene

(Cyclohexylmethyl)benzene, also known by synonyms such as benzylcyclohexane and cyclohexylphenylmethane, is an organic compound that merges the structural motifs of both aromatic and alicyclic hydrocarbons.^[1] Its unique architecture, featuring a cyclohexane ring tethered to a benzene ring via a methylene bridge, imparts a distinct set of physicochemical properties that are of significant interest in various scientific domains, including synthetic chemistry and as a potential scaffold in medicinal chemistry. This guide provides an in-depth exploration of these properties, moving beyond a mere tabulation of data to offer insights into their experimental determination and practical implications for research and development.

The rationale for a detailed physicochemical characterization lies in its predictive power. For drug development professionals, understanding parameters like lipophilicity (LogP) and solubility is fundamental to predicting a molecule's pharmacokinetic profile. For synthetic chemists, knowledge of boiling points, density, and spectral data is critical for reaction design, purification, and structural elucidation. This document is structured to serve as a

comprehensive resource, blending established data with the underlying scientific principles governing their measurement.

Section 1: Core Molecular and Structural Attributes

The foundational characteristics of a molecule are dictated by its composition and three-dimensional arrangement. **(Cyclohexylmethyl)benzene**, with the chemical formula C₁₃H₁₈, is a non-polar hydrocarbon.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈	[1] [2] [3]
Molecular Weight	174.28 g/mol	[3] [4]
Canonical SMILES	<chem>C1CCC(CC1)CC2=CC=CC=C2</chem>	[2]
InChI Key	AHHIZGRCBJEBIX-UHFFFAOYSA-N	[4]
CAS Number	4410-75-7	[1] [2] [3]

These identifiers are crucial for unambiguous database searching and regulatory documentation. The presence of a flexible methylene linker and a rotatable bond between the two ring systems allows for conformational flexibility, which can be a key factor in its interaction with biological systems.

Section 2: Physical and Thermodynamic Properties

The physical state and behavior of **(Cyclohexylmethyl)benzene** under various conditions are described by its physical and thermodynamic properties. These are critical for its handling, storage, and application in experimental setups. The compound is a colorless liquid at standard temperature and pressure.[\[1\]](#)

Property	Value	Conditions	Source
Boiling Point	255.6 °C	at 760 mmHg	[1][2]
Melting Point	Not available	-	[1]
Density	0.943 g/cm ³	at 25 °C	[1][2]
Refractive Index (n _{20/D})	1.527	at 20 °C	[1]
Vapor Pressure	0.026 mmHg	at 25 °C	[1][2]
Flash Point	101.5 °C	-	[1][2]

The high boiling point is indicative of significant van der Waals forces between molecules, a consequence of its molecular weight and surface area. The density being less than water is typical for many hydrocarbons. The flash point, being well above room temperature, suggests a moderate fire hazard under standard laboratory conditions.

Section 3: Solubility and Partitioning Behavior

For researchers in drug discovery and development, the solubility and lipophilicity of a compound are paramount as they influence absorption, distribution, metabolism, and excretion (ADME) properties.

Property	Value	Method	Source
Water Solubility	Insoluble	Experimental	[1]
LogP (Octanol/Water)	3.809	Calculated	[2][4]
XLogP3	4.9	Calculated	[2]

(Cyclohexylmethyl)benzene is insoluble in water but soluble in organic solvents, a characteristic feature of non-polar molecules.[1] The high LogP value indicates a strong preference for lipophilic environments over aqueous ones. This high lipophilicity suggests that the molecule would readily partition into lipid bilayers, which has implications for its potential bioavailability and distribution in biological systems.

Section 4: Spectroscopic Profile

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and structural confirmation. While raw spectra are beyond the scope of this guide, the expected characteristics are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene bridge protons, and the protons of the cyclohexane ring. The integration of these signals would correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon environments: the aromatic carbons (with and without proton attachment), the methylene carbon, and the carbons of the cyclohexane ring.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching from both the aromatic and aliphatic components. Aromatic C=C stretching bands would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.28). Fragmentation patterns would likely involve the cleavage of the bond between the methylene group and the rings.

Section 5: Experimental Protocols for Physicochemical Characterization

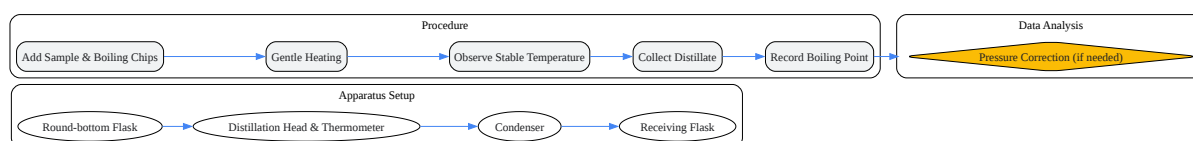
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. This section details the methodologies for determining key physicochemical properties of **(Cyclohexylmethyl)benzene**.

Determination of Boiling Point

Causality of Experimental Choice: The boiling point is a fundamental property that informs purification strategies, particularly distillation. The choice of atmospheric or vacuum distillation depends on the thermal stability of the compound. Given the relatively high boiling point of **(Cyclohexylmethyl)benzene**, vacuum distillation is often preferred to prevent potential decomposition at elevated temperatures.

Protocol: Boiling Point Determination via Distillation

- **Apparatus Setup:** Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** Place a sample of **(Cyclohexylmethyl)benzene** in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle.
- **Equilibrium:** Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the distillate is collected.
- **Pressure Correction:** If the distillation is performed at a pressure other than 760 mmHg, the observed boiling point must be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.



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Caption: Workflow for Boiling Point Determination by Distillation.

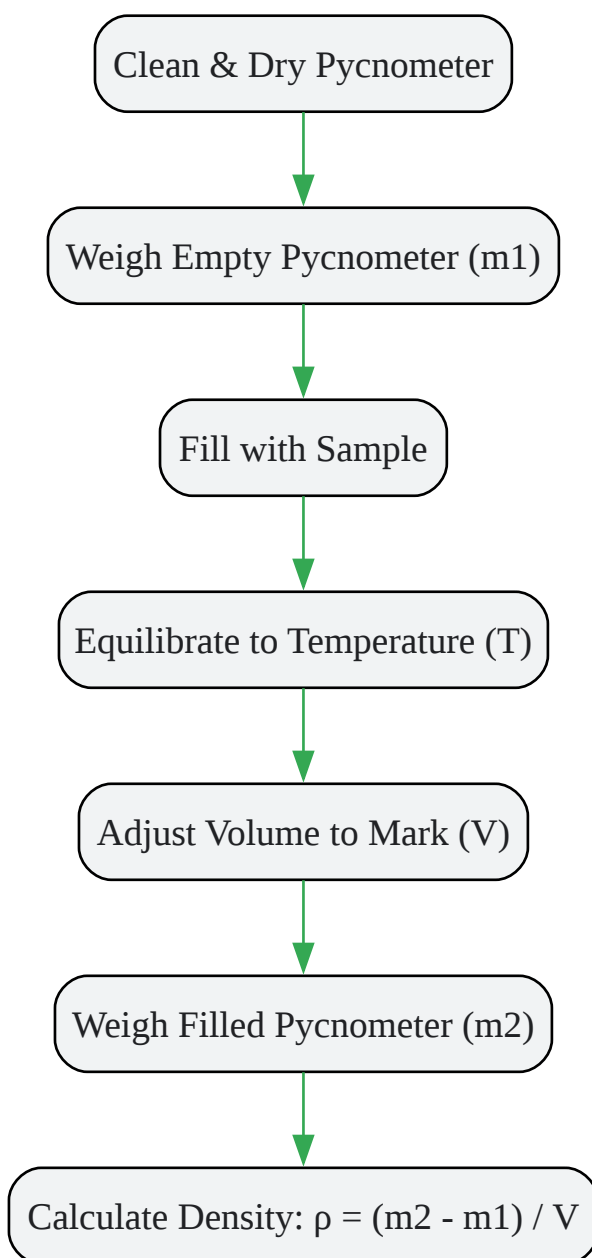
Determination of Density

Causality of Experimental Choice: Density is a crucial property for converting between mass and volume, essential for preparing solutions of known concentrations. A pycnometer is used

for its high accuracy and precision in measuring the density of liquids.

Protocol: Density Measurement using a Pycnometer

- **Pycnometer Preparation:** Clean and dry a pycnometer of known volume.
- **Tare Weight:** Accurately weigh the empty, dry pycnometer.
- **Sample Filling:** Fill the pycnometer with **(Cyclohexylmethyl)benzene**, ensuring no air bubbles are trapped.
- **Temperature Equilibration:** Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until thermal equilibrium is reached.
- **Volume Adjustment:** Carefully adjust the liquid level to the calibration mark of the pycnometer.
- **Final Weighing:** Dry the outside of the pycnometer and weigh it accurately.
- **Calculation:** The density is calculated by dividing the mass of the sample (final weight - tare weight) by the known volume of the pycnometer.



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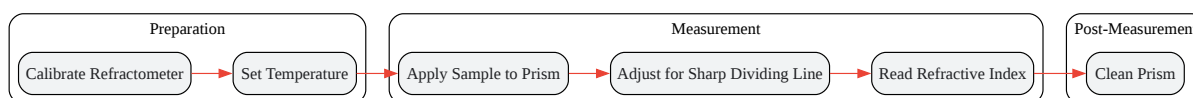
Caption: Protocol for Density Measurement using a Pycnometer.

Determination of Refractive Index

Causality of Experimental Choice: The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is the standard instrument for this measurement due to its simplicity and accuracy.

Protocol: Refractive Index Measurement with an Abbe Refractometer

- **Instrument Calibration:** Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Apply a few drops of **(Cyclohexylmethyl)benzene** to the prism of the refractometer.
- **Measurement:** Close the prism and allow the sample to equilibrate to the set temperature (typically 20 °C).
- **Reading:** Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- **Record Value:** Read the refractive index from the instrument's scale.
- **Cleaning:** Thoroughly clean the prism after the measurement.



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Caption: Workflow for Refractive Index Measurement.

Section 6: Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, it is important to note that compounds of this class are generally considered to be of low acute toxicity. However, proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physicochemical properties of **(Cyclohexylmethyl)benzene** define its behavior in both chemical and biological systems. Its non-polar nature, high boiling point, and significant lipophilicity are key characteristics that researchers and drug development professionals must consider. The experimental protocols outlined in this guide provide a framework for the reliable and accurate determination of these properties, ensuring the generation of high-quality data for research and development applications.

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